3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of a pyrimidine derivative with a benzylamine under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired heterocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines
Mechanism of Action
The mechanism of action of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with molecular targets such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Various derivatives have been studied for their kinase inhibition and anticancer properties
Uniqueness
3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
61078-81-7 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-benzyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-6-7-14-11(10)15-13(18)16(12)8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,18) |
InChI Key |
NJIWJKHATBEEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC=C3)NC2=O |
Origin of Product |
United States |
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